

IUPAC name and CAS number for methyl 2-(methylthio)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [Methylthio]acetate

Cat. No.: B1231198

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Technical Guide: Methyl 2-(methylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 2-(methylthio)acetate, including its chemical identifiers, physicochemical properties, a representative synthetic protocol, and its known biological roles. This guide is intended for professionals in research and development who require detailed information on this compound.

Compound Identification and Properties

Methyl 2-(methylthio)acetate, also known as methyl 2-(methylsulfanyl)acetate, is a thioether ester recognized for its characteristic aroma.[1] It is found naturally in some fruits, such as durian and papaya, and is utilized as a flavoring agent in the food industry.[2]

IUPAC Name: methyl 2-(methylsulfanyl)acetate[3] CAS Number: 16630-66-3[2][4] Molecular Formula: $C_4H_8O_2S$ [2][4] Molecular Weight: 120.17 g/mol [3]

Synonyms:

- Methyl (methylthio)acetate[3]
- Acetic acid, (methylthio)-, methyl ester[4]
- Methyl methylthioacetate[4]

- Methyl (methylthio)acetate[4]
- (Methylthio)acetic Acid Methyl Ester[3]

Physicochemical Data

The quantitative properties of Methyl 2-(methylthio)acetate are summarized in the table below for easy reference and comparison.

Property	Value	Source
Physical Description	Clear, colorless liquid; Fruity, pungent aroma	PubChem[3]
Boiling Point	49-51 °C @ 12 mmHg	Sigma-Aldrich[1]
145 °C @ 760 mmHg	The Good Scents Company[5]	
Density	1.11 g/mL at 25 °C	Sigma-Aldrich[1]
Refractive Index	n _{20/D} 1.4650	Sigma-Aldrich[1]
Flash Point	58 °C (136.4 °F) - closed cup	Sigma-Aldrich[1]
Solubility	Soluble in alcohol; Insoluble in water	The Good Scents Company[5], VCFlora[6]
Vapor Pressure	2.767 mmHg @ 25 °C (estimated)	The Good Scents Company[5]
InChI Key	HZYCAKGEXXKCDM-UHFFFAOYSA-N	PubChem[3]
SMILES	COC(=O)CSC	PubChem[3]

Synthesis and Experimental Protocols

The most direct and common method for synthesizing simple thioethers is through a nucleophilic substitution reaction (S_N2), analogous to the Williamson ether synthesis.[7] This involves reacting a thiolate anion with a primary alkyl halide. For methyl 2-(methylthio)acetate,

a plausible and efficient route is the reaction of sodium methanethiolate (sodium thiomethoxide) with methyl chloroacetate.^[8]

Representative Synthesis Protocol: Nucleophilic Substitution

This protocol describes the laboratory-scale synthesis of methyl 2-(methylthio)acetate.

Materials:

- Sodium methanethiolate (CH_3SNa)
- Methyl chloroacetate ($\text{ClCH}_2\text{COOCH}_3$)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)
- Diethyl ether (for extraction)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methanethiolate (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF) in a round-bottom flask equipped with a magnetic stir bar.
- **Addition of Electrophile:** Cool the solution to 0 °C in an ice bath. Slowly add methyl chloroacetate (1.05 equivalents) dropwise to the stirred solution.

- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Quench the reaction by pouring the mixture into water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.
- **Washing:** Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure methyl 2-(methylthio)acetate.

Biological Role and Signaling Pathways

Methyl 2-(methylthio)acetate is primarily recognized for its role as a natural aroma and flavor compound.^[1] It is not known to be a signaling molecule or to have a direct role in major signaling pathways. Its significance in a biological context is likely related to its metabolism following ingestion.

Hypothetical Metabolic Pathway

While no specific metabolic pathways for methyl 2-(methylthio)acetate have been detailed in the literature, the metabolism of simple thioethers is generally well-understood. The primary metabolic route involves the oxidation of the sulfur atom.^{[9][10]} This process is typically catalyzed by cytochrome P450 monooxygenases or flavin-containing monooxygenases in the liver.

The proposed pathway involves two key steps:

- **Oxidation to Sulfoxide:** The thioether is first oxidized to the corresponding methyl (methylsulfinyl)acetate (a sulfoxide).^[9]

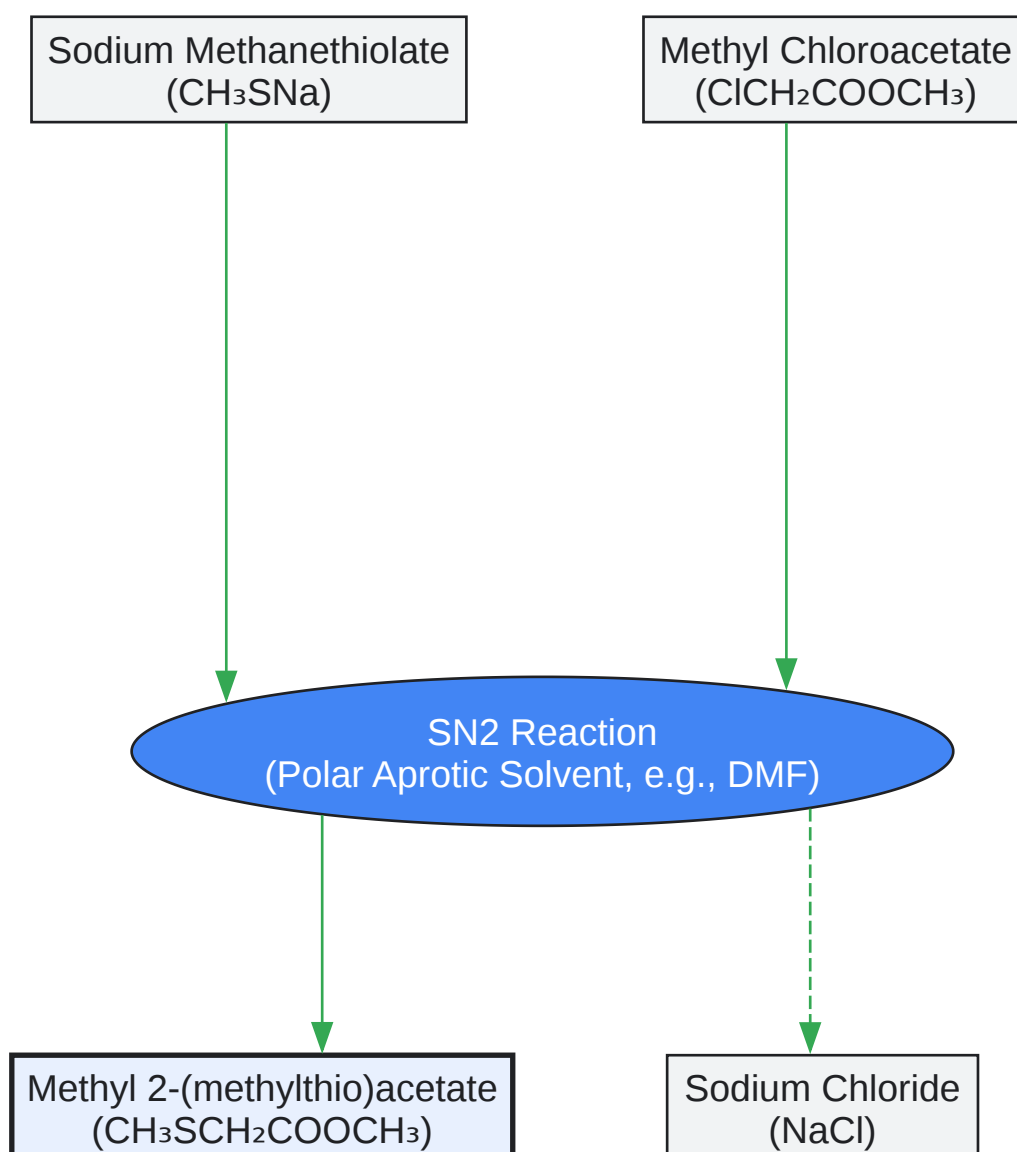
- Oxidation to Sulfone: The sulfoxide can be further oxidized to methyl (methylsulfonyl)acetate (a sulfone).[9]

These oxidation steps increase the polarity of the molecule, facilitating its excretion from the body.[11]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the S_N2 synthesis of methyl 2-(methylthio)acetate.

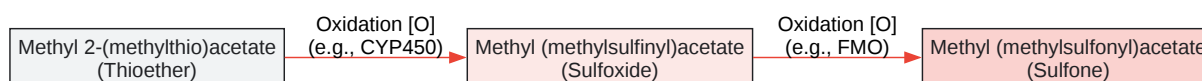


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Caption: S_N2 synthesis of methyl 2-(methylthio)acetate.

Hypothetical Metabolic Pathway Diagram

This diagram outlines the potential metabolic fate of methyl 2-(methylthio)acetate in vivo.



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Caption: Hypothetical metabolic pathway via sulfur oxidation.

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- To cite this document: BenchChem. [IUPAC name and CAS number for methyl 2-(methylthio)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231198#iupac-name-and-cas-number-for-methyl-2-methylthio-acetate]

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